

# An In-depth Technical Guide to CDN1163: A Novel Allosteric SERCA2 Activator

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CDN1163  |           |
| Cat. No.:            | B1668764 | Get Quote |

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **CDN1163**, a small molecule allosteric activator of the Sarco/Endoplasmic Reticulum Ca<sup>2+</sup>-ATPase 2 (SERCA2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating intracellular calcium homeostasis.

## **Chemical Structure and Physicochemical Properties**

**CDN1163**, with the IUPAC name 4-(1-Methylethoxy)-N-(2-methyl-8-quinolinyl)benzamide, is a quinoline derivative.[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physicochemical Properties of CDN1163



| Property                                 | Value                                                     | Reference(s) |
|------------------------------------------|-----------------------------------------------------------|--------------|
| IUPAC Name                               | 4-(1-Methylethoxy)-N-(2-<br>methyl-8-quinolinyl)benzamide | [1]          |
| Molecular Formula                        | C20H20N2O2                                                | [1]          |
| Molecular Weight                         | 320.38 g/mol                                              | [1]          |
| CAS Number                               | 892711-75-0                                               | [1]          |
| SMILES                                   | CC1=NC2=C(NC(C3=CC=C(O<br>C(C)C)C=C3)=O)C=CC=C2C=<br>C1   | [1]          |
| Appearance                               | White solid                                               | [2]          |
| Purity                                   | ≥98% (HPLC)                                               | [1]          |
| Solubility                               | DMSO: up to 100 mM Ethanol:<br>up to 100 mM               | [1]          |
| LogP                                     | 3.88                                                      | [3]          |
| Topological Polar Surface Area<br>(TPSA) | 51.22 Ų                                                   | [3]          |

# **Pharmacological Properties**

**CDN1163** is a potent, cell-permeable, and orally bioavailable allosteric activator of SERCA2.[1] [4] It directly binds to the SERCA2 enzyme, enhancing its Ca<sup>2+</sup>-ATPase activity and promoting the transport of calcium ions from the cytosol into the sarcoplasmic/endoplasmic reticulum lumen.[5]

Table 2: Pharmacological Data for CDN1163



| Parameter           | Value                          | Target/System                                  | Reference(s) |
|---------------------|--------------------------------|------------------------------------------------|--------------|
| EC50                | 6.0 ± 0.3 μM                   | SERCA-mediated  Ca <sup>2+</sup> translocation | [1]          |
| EC50                | 2.3 μΜ                         | SERCA2a activation                             | [6]          |
| Mechanism of Action | Allosteric activator of SERCA2 | SERCA2                                         | [4][5]       |

# **Signaling Pathways Modulated by CDN1163**

The primary mechanism of action of **CDN1163** is the activation of SERCA2, which in turn modulates several downstream signaling pathways implicated in various disease states.

#### **Calcium Homeostasis and ER Stress**

By enhancing SERCA2 activity, **CDN1163** helps restore intracellular calcium homeostasis, which is often dysregulated in pathological conditions. This leads to the attenuation of Endoplasmic Reticulum (ER) stress, a key factor in the progression of numerous diseases.[5] The reduction in ER stress is evidenced by the decreased expression of ER stress markers such as BiP, p-IRE1α, and CHOP.[5]



Click to download full resolution via product page

Diagram 1: CDN1163-mediated SERCA2 activation and reduction of ER stress.

### **Apoptosis**

By mitigating ER stress, **CDN1163** can inhibit the activation of apoptotic pathways. It has been shown to decrease the expression of pro-apoptotic proteins like Bax and CHOP, while



increasing the expression of the anti-apoptotic protein Bcl-2.[5]



Click to download full resolution via product page

**Diagram 2: CDN1163**'s role in the modulation of apoptotic signaling.

# **Experimental Protocols**In Vitro SERCA2 Activity Assay

This protocol describes the measurement of SERCA2 Ca<sup>2+</sup>-ATPase activity in ER microsomes.

#### Materials:

ER microsomes



- Reaction buffer (e.g., MOPS, KCl, MgCl<sub>2</sub>, NaN<sub>3</sub>)
- CaCl<sub>2</sub> solutions of varying concentrations
- ATP
- Malachite green reagent for phosphate detection
- CDN1163 stock solution (in DMSO)
- 96-well plates

#### Procedure:

- Prepare ER microsomes from a suitable cell or tissue source.
- In a 96-well plate, add the reaction buffer.
- Add varying concentrations of CDN1163 or vehicle (DMSO) to the wells.
- Add CaCl<sub>2</sub> to achieve a range of free Ca<sup>2+</sup> concentrations.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding ATP.
- Incubate at 37°C for a defined period (e.g., 20 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA).
- Measure the amount of inorganic phosphate released using the malachite green reagent by reading the absorbance at a specific wavelength (e.g., 620 nm).
- Calculate the Vmax of SERCA2 activity at each CDN1163 concentration.





Click to download full resolution via product page

Diagram 3: Workflow for the in vitro SERCA2 activity assay.



#### In Vivo Animal Studies

This section outlines a general protocol for evaluating the efficacy of **CDN1163** in a mouse model of metabolic disease.

#### Animals:

• Genetically modified mice (e.g., ob/ob) and wild-type controls.

#### Drug Administration:

- CDN1163 is dissolved in a suitable vehicle (e.g., 10% DMSO in corn oil).
- Administer CDN1163 or vehicle via intraperitoneal (i.p.) injection at a specified dose (e.g., 20-50 mg/kg) and frequency (e.g., once daily for 5-7 weeks).[4][7]

#### Outcome Measures:

- Metabolic Parameters: Monitor blood glucose levels, glucose tolerance (GTT), and insulin tolerance (ITT).
- Histology: Perform histological analysis of tissues (e.g., liver, adipose tissue) to assess parameters like steatosis.
- Gene Expression: Analyze the expression of genes involved in gluconeogenesis, lipogenesis, and ER stress in relevant tissues using qPCR.
- Protein Analysis: Measure protein levels and phosphorylation status of key signaling molecules (e.g., AMPK) by Western blotting.

### Conclusion

**CDN1163** is a valuable research tool and a potential therapeutic candidate for diseases associated with SERCA2 dysfunction and ER stress. Its well-characterized chemical and pharmacological properties, coupled with its demonstrated efficacy in preclinical models, make it a compound of significant interest for further investigation. This guide provides a foundational understanding of **CDN1163** to aid researchers in their exploration of its biological effects and therapeutic applications.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Stimulation of Ca2+-ATPase Transport Activity by a Small-Molecule Drug PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA) Activator CDN1163
   Exerts Complex Time-Dependent and SERCA Isoform-Specific Effects on T Lymphocyte
   Ca2+ Store Functions[v1] | Preprints.org [preprints.org]
- 4. Chronic pharmacological activation of SERCA with CDN1163 affects spatial cognitive flexibility but not attention and impulsivity in mice PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to CDN1163: A Novel Allosteric SERCA2 Activator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668764#cdn1163-s-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com